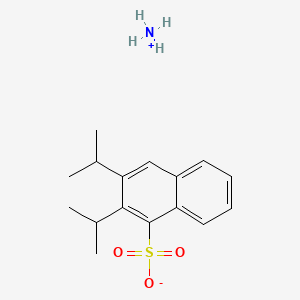
Ammonium diisopropylnaphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium diisopropylnaphthalenesulfonate is a chemical compound known for its surfactant and hydrotropic properties. It is commonly used in various industrial applications due to its ability to enhance the solubility of poorly soluble substances in water. This compound is particularly valued for its effectiveness in modifying the viscosity and solubility of surfactant formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ammonium diisopropylnaphthalenesulfonate typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of ammonium diisopropylnaphthalenesulfonate is scaled up using continuous flow reactors. This method allows for the efficient handling of large volumes of reactants and products, ensuring consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium diisopropylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted naphthalenesulfonates.
Wissenschaftliche Forschungsanwendungen
Ammonium diisopropylnaphthalenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations to enhance solubility and stability.
Biology: This compound is employed in biological research to study the effects of surfactants on cell membranes and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: In industrial applications, it is used in detergents, cleaners, and other formulations to improve their performance and efficiency.
Wirkmechanismus
The mechanism of action of ammonium diisopropylnaphthalenesulfonate involves its ability to interact with hydrophobic and hydrophilic molecules. The sulfonate group provides hydrophilicity, while the naphthalene ring offers hydrophobic interactions. This dual functionality allows the compound to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances. The molecular targets include cell membranes and proteins, where it can alter their structure and function by modifying their interactions with water and other molecules.
Vergleich Mit ähnlichen Verbindungen
- Sodium diisopropylnaphthalenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Ammonium diisopropylnaphthalenesulfonate is unique due to its ammonium ion, which provides different solubility and reactivity properties compared to its sodium counterparts. The presence of the ammonium ion can enhance its compatibility with certain formulations and applications, making it a versatile compound in various industries.
Eigenschaften
CAS-Nummer |
68425-60-5 |
|---|---|
Molekularformel |
C16H20O3S.H3N C16H23NO3S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
azanium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.H3N/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);1H3 |
InChI-Schlüssel |
CCIFHODZBDSCOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[NH4+] |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
12653-75-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


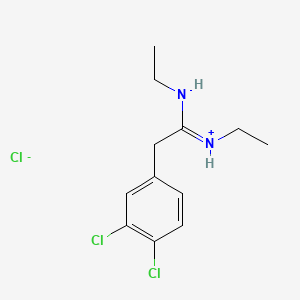
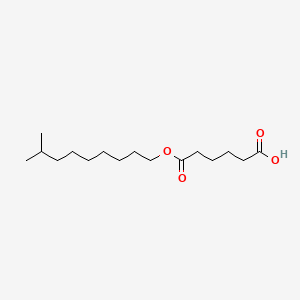
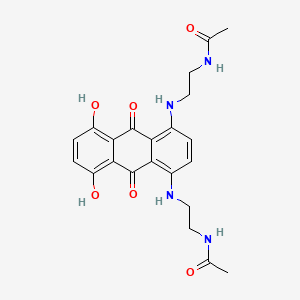
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)

![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)

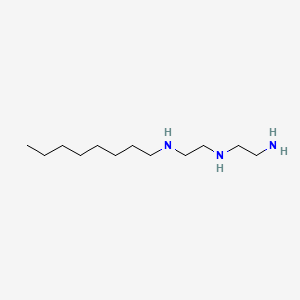
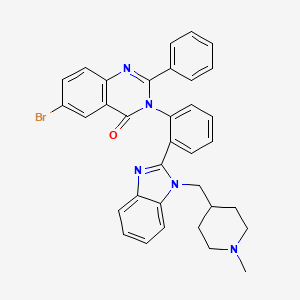
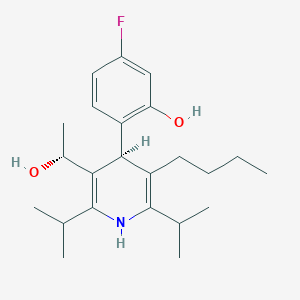
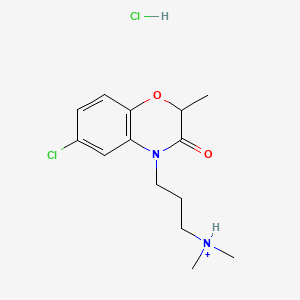
![Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-](/img/structure/B13770032.png)


